molecular formula C8H17ClN2O B1432940 N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride CAS No. 1403767-08-7

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride

Cat. No. B1432940
M. Wt: 192.68 g/mol
InChI Key: CNKRKTYXLYTSBE-UHFFFAOYSA-N
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Description

“N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1403763-24-5 . Its molecular formula is C8H17ClN2O and it has a molecular weight of 229.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the presence of any charges.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Antidepressant and Nootropic Potential

Research indicates that azetidinone derivatives, including compounds structurally related to N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride, have shown potential as antidepressant and nootropic agents. In particular, studies focusing on the synthesis and evaluation of Schiff’s bases and 2-azetidinones have revealed their potential activity in the central nervous system. These findings suggest the 2-azetidinone skeleton may be promising for developing CNS-active therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial Applications

There is evidence that azetidinone derivatives, similar to N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride, can be effective as antimicrobial agents. The synthesis and evaluation of new benzimidazole derivatives have demonstrated their potential in combating microbial infections (Ansari & Lal, 2009).

Anti-Inflammatory Activity

Some azetidinone derivatives have been synthesized and evaluated for their anti-inflammatory effects. These studies have highlighted the potential of these compounds, including those structurally related to N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride, in treating inflammation, offering an avenue for further pharmaceutical development (Sharma, Maheshwari, & Bindal, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)azetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKRKTYXLYTSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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